Cas no 1805213-83-5 (Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate)

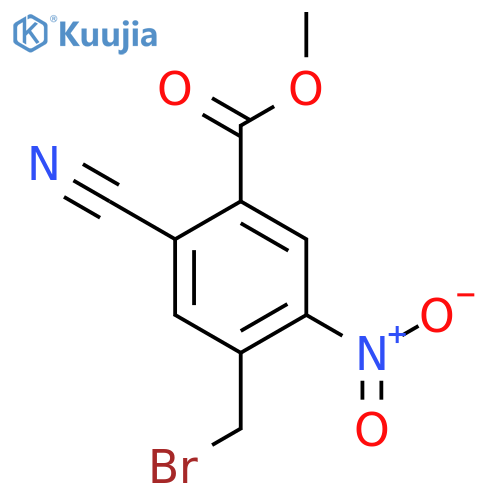

1805213-83-5 structure

商品名:Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate

CAS番号:1805213-83-5

MF:C10H7BrN2O4

メガワット:299.077581644058

CID:4954441

Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate

-

- インチ: 1S/C10H7BrN2O4/c1-17-10(14)8-3-9(13(15)16)6(4-11)2-7(8)5-12/h2-3H,4H2,1H3

- InChIKey: XXRNXMLFCLOKPC-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C#N)C(C(=O)OC)=CC=1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 359

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 95.9

Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009491-500mg |

Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |

1805213-83-5 | 97% | 500mg |

839.45 USD | 2021-06-21 | |

| Alichem | A015009491-250mg |

Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |

1805213-83-5 | 97% | 250mg |

484.80 USD | 2021-06-21 | |

| Alichem | A015009491-1g |

Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate |

1805213-83-5 | 97% | 1g |

1,549.60 USD | 2021-06-21 |

Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

1805213-83-5 (Methyl 4-bromomethyl-2-cyano-5-nitrobenzoate) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 81216-14-0(7-bromohept-1-yne)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量